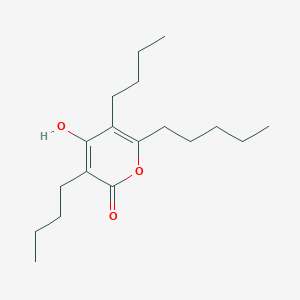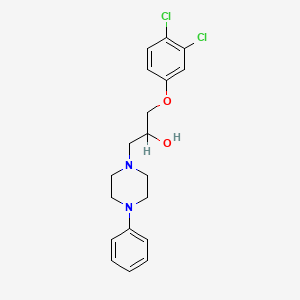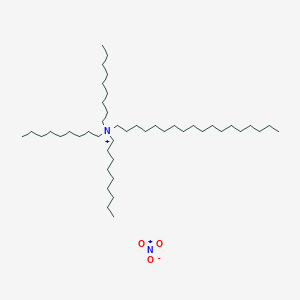
N,N,N-Trinonyloctadecan-1-aminium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trinonyloctadecan-1-aminium nitrate is a chemical compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties, which make them useful in a variety of industrial and scientific applications. The compound is characterized by a long hydrophobic tail and a positively charged nitrogen atom, which is balanced by a nitrate anion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trinonyloctadecan-1-aminium nitrate typically involves the quaternization of a tertiary amine with a long alkyl chain. The reaction is carried out by reacting the amine with an alkyl halide under basic conditions to form the quaternary ammonium salt. The nitrate anion is then introduced by ion exchange with a nitrate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
N,N,N-Trinonyloctadecan-1-aminium nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The nitrate anion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ion exchange resins or salts like sodium chloride can facilitate anion exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
N,N,N-Trinonyloctadecan-1-aminium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
作用機序
The mechanism of action of N,N,N-Trinonyloctadecan-1-aminium nitrate is primarily based on its surfactant properties. The long hydrophobic tail interacts with lipid membranes, while the positively charged nitrogen atom interacts with negatively charged molecules. This dual interaction allows the compound to disrupt lipid bilayers and enhance the solubility of hydrophobic compounds.
類似化合物との比較
Similar Compounds
- N,N,N-Trimethyloctadecan-1-aminium iodide
- N,N,N-Trimethyloctadecan-1-aminium chloride
- N,N,N-Trimethyloctadecan-1-aminium bromide
Uniqueness
N,N,N-Trinonyloctadecan-1-aminium nitrate is unique due to its specific combination of a long hydrophobic tail and a nitrate anion. This gives it distinct properties compared to other quaternary ammonium salts, such as enhanced solubility in certain solvents and specific interactions with biological membranes.
特性
CAS番号 |
74012-01-4 |
|---|---|
分子式 |
C45H94N2O3 |
分子量 |
711.2 g/mol |
IUPAC名 |
tri(nonyl)-octadecylazanium;nitrate |
InChI |
InChI=1S/C45H94N.NO3/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-33-37-41-45-46(42-38-34-30-18-14-10-6-2,43-39-35-31-19-15-11-7-3)44-40-36-32-20-16-12-8-4;2-1(3)4/h5-45H2,1-4H3;/q+1;-1 |
InChIキー |
QEUHPCNQTOIXPC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCC)(CCCCCCCCC)CCCCCCCCC.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


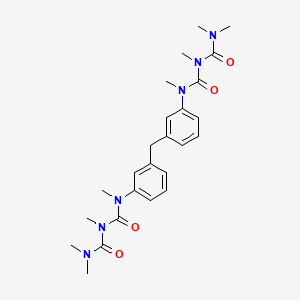

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)
![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
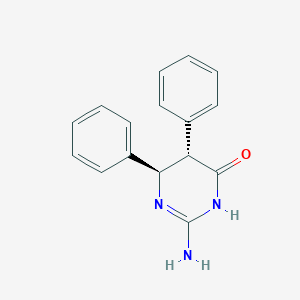
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
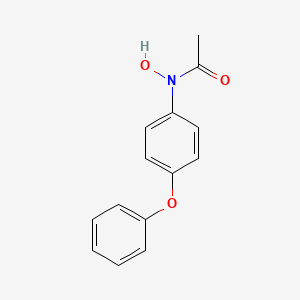
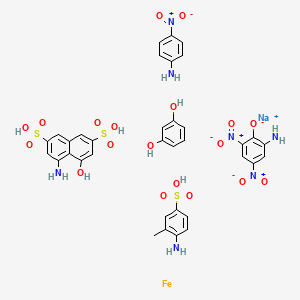
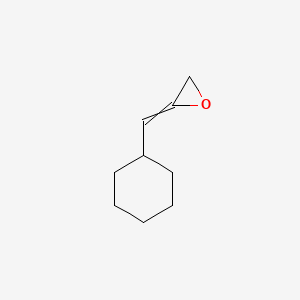
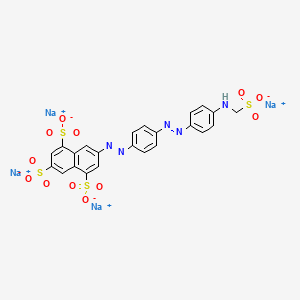
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
